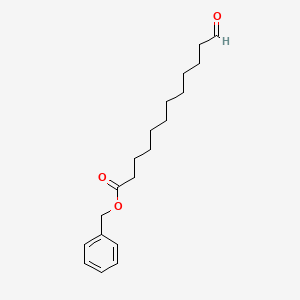
Benzyl12-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl12-oxododecanoate is an organic compound with the molecular formula C19H28O3 It is an ester formed from the reaction of benzyl alcohol and 12-oxododecanoic acid This compound is characterized by its unique structure, which includes a benzyl group attached to a 12-carbon chain with a keto group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl12-oxododecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 12-oxododecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Benzyl12-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The keto group in the compound can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 12-oxododecanoic acid.
Reduction: Formation of 12-hydroxydodecanoate.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl12-oxododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzyl12-oxododecanoate involves its interaction with various molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, releasing benzyl alcohol and 12-oxododecanoic acid. These products can then participate in further biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparison with Similar Compounds
12-oxododecanoic acid: The parent acid of benzyl12-oxododecanoate.
Benzyl alcohol: The alcohol component used in the synthesis of this compound.
Benzyl benzoate: Another ester with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial processes.
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 12-oxododecanoate |
InChI |
InChI=1S/C19H28O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,16H,1-7,11-12,15,17H2 |
InChI Key |
XVNCTGKPQGMQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















